5-(chloromethyl)-1-(propan-2-yl)-1H-imidazole hydrochloride
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Overview
Description
5-(chloromethyl)-1-(propan-2-yl)-1H-imidazole hydrochloride is a chemical compound that belongs to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 in a five-membered ring. This particular compound is characterized by the presence of a chloromethyl group and an isopropyl group attached to the imidazole ring, along with a hydrochloride salt form.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(chloromethyl)-1-(propan-2-yl)-1H-imidazole hydrochloride typically involves the chloromethylation of 1-(propan-2-yl)-1H-imidazole. This can be achieved through the reaction of 1-(propan-2-yl)-1H-imidazole with formaldehyde and hydrochloric acid, followed by chlorination using thionyl chloride or phosphorus trichloride. The reaction conditions often require a controlled temperature and an inert atmosphere to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The final product is typically purified through recrystallization or other suitable purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-(chloromethyl)-1-(propan-2-yl)-1H-imidazole hydrochloride can undergo various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Hydrolysis: The hydrochloride salt can be hydrolyzed under acidic or basic conditions to yield the free imidazole base.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used under appropriate conditions.
Hydrolysis: Acidic or basic aqueous solutions are used to hydrolyze the hydrochloride salt.
Major Products Formed
Substitution Products: Depending on the nucleophile used, the major products can include azido, thiocyanato, or amino derivatives of the imidazole ring.
Oxidation and Reduction Products: These reactions may yield various oxidized or reduced forms of the imidazole compound.
Hydrolysis Products: The primary product is the free imidazole base.
Scientific Research Applications
5-(chloromethyl)-1-(propan-2-yl)-1H-imidazole hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibitors and as a building block for biologically active molecules.
Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 5-(chloromethyl)-1-(propan-2-yl)-1H-imidazole hydrochloride depends on its specific application. In general, the compound can interact with biological molecules through its imidazole ring, which can form hydrogen bonds and coordinate with metal ions. The chloromethyl group can also participate in covalent bonding with nucleophilic sites on proteins or other biomolecules, potentially inhibiting their function.
Comparison with Similar Compounds
Similar Compounds
1-(propan-2-yl)-1H-imidazole: Lacks the chloromethyl group, making it less reactive in nucleophilic substitution reactions.
5-(bromomethyl)-1-(propan-2-yl)-1H-imidazole: Similar structure but with a bromomethyl group instead of a chloromethyl group, which can affect its reactivity and selectivity in chemical reactions.
5-(hydroxymethyl)-1-(propan-2-yl)-1H-imidazole: Contains a hydroxymethyl group, making it more hydrophilic and potentially altering its biological activity.
Uniqueness
5-(chloromethyl)-1-(propan-2-yl)-1H-imidazole hydrochloride is unique due to the presence of the chloromethyl group, which provides a reactive site for nucleophilic substitution reactions. This makes it a valuable intermediate in the synthesis of various organic compounds and enhances its utility in scientific research and industrial applications.
Properties
CAS No. |
497853-91-5 |
---|---|
Molecular Formula |
C7H12Cl2N2 |
Molecular Weight |
195.1 |
Purity |
95 |
Origin of Product |
United States |
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